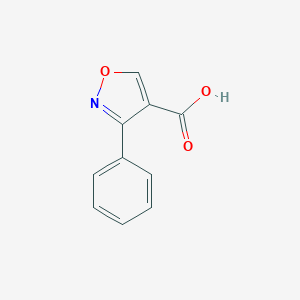

3-Phenyl-4-isoxazolecarboxylic acid

Overview

Description

3-Phenyl-4-isoxazolecarboxylic acid is a compound that belongs to the class of organic compounds known as isoxazoles, which are characterized by a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. The phenyl group attached to the third position of the isoxazole ring contributes to the compound's unique chemical properties and potential applications in various fields, including medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the 1,3-dipolar cycloaddition reaction, which is a key step in forming the isoxazole ring. For instance, the synthesis of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, which are closely related to this compound, includes this cycloaddition of a haloalkylsubstituted acetylenic ester and a nitrile oxide intermediate . Another synthesis approach for a conformationally constrained analogue of aspartic acid, which contains an isoxazole ring, is based on a regioselective 1,3-dipolar cycloaddition, followed by several transformation steps to achieve the target molecule . These methods highlight the versatility and efficiency of cycloaddition reactions in constructing isoxazole rings.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be quite diverse, depending on the substituents attached to the isoxazole ring. For example, the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, which shares a similar phenyl substitution pattern with this compound, was determined by single-crystal X-ray analysis, revealing a triclinic space group . The molecular conformation and hydrogen bonding patterns of such compounds can significantly influence their physical properties and reactivity .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including alkylation, nitration, and condensation, to form a wide range of products. For instance, 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which contains a similar phenyl substitution, can be alkylated or nitrated to yield different derivatives . The reactivity of the isoxazole ring allows for facile access to novel compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For example, the presence of a phenyl group can affect the compound's photoluminescent properties, as observed in coordination compounds based on pyrazole-3-carboxylic acid . The spectroscopic properties, such as FT-IR and FT-NMR, provide valuable information about the functional groups present and the overall molecular structure . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonds, play a crucial role in determining the compound's stability and solubility .

Scientific Research Applications

Hyperpolarizability in Conjugated Organic Compounds

3-Phenyl-5-isoxazolone exhibits significant hyperpolarizability, which is crucial for the development of high-speed electrooptic switching elements in telecommunications applications. This characteristic enhances the electrooptic coefficients in poled-polymer electrooptic modulators, offering potential advancements in telecommunication technology (Marder et al., 1994).

Tautomerism in Heteroaromatic Compounds

Studies on 3,4-dimethyl-5-hydroxyisoxazole and its derivatives, such as 3-phenyl-isoxazol-5-ones, reveal insights into the tautomerism in heteroaromatic compounds. This research is vital for understanding the basic properties and reactivity of these compounds in various solvents (Boulton & Katritzky, 1961).

Synthesis of 18O-bilabelled Carboxylic Acids

The synthesis of 18O-bilabelled carboxylic acids, like cinnamic and phenylpropiolic acids, via styrylisoxazoles, where 3-phenyl-2-propenoic acid plays a crucial role, is significant in advanced chemical synthesis processes. This method offers new pathways for labeling and studying complex organic molecules (Baracchi et al., 1986).

Synthesis of Isoxazolecarboxylic Acid Phenylamides

The synthesis and study of 5-aminomethinimino-3-methyl-4-isoxazolecarboxylic acid phenylamides demonstrate their potential as immunological agents. These compounds have been found to inhibit various immune responses, suggesting potential applications in transplant medicine and pathogen combat strategies (Ryng et al., 1997).

Preparation of Coordination Complexes for Dye Degradation

In the field of environmental chemistry, coordination complexes involving isoxazolecarboxylic acid derivatives have shown promise as photocatalysts for the degradation of organic dye pollutants, representing an important application in pollution control and environmental remediation (Lu et al., 2021).

Design of Anti-Tuberculosis Compounds

The rational design of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters as growth inhibitors of Mycobacterium tuberculosis highlights the compound's potential in developing new antituberculosis drugs. This research is significant in the ongoing battle against drug-resistant tuberculosis strains (Lilienkampf et al., 2010).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

3-Phenylisoxazole-4-carboxylic acid, also known as 3-Phenyl-4-isoxazolecarboxylic acid, is a derivative of isoxazole, a five-membered heterocyclic moiety . Isoxazole derivatives have been found to exhibit a wide range of pharmacological activities Isoxazole derivatives have been found to interact with non-opioid receptors such as cox-1, cox-2, and human capsaicin receptor (hcr) .

Mode of Action

Some isoxazole derivatives have been found to exhibit analgesic activity . For instance, compounds A3 and B2, which are isoxazole carboxamide derivatives, were found to follow a non-opioid receptor pathway in the mediation of analgesic effects .

Biochemical Pathways

For instance, some isoxazole derivatives have been found to exhibit anti-nociceptive potential, suggesting their involvement in pain signaling pathways .

Pharmacokinetics

The compound is predicted to have high gi absorption and is bbb permeant .

Result of Action

Some isoxazole derivatives have been found to exhibit analgesic activity, suggesting that they may have effects on pain signaling pathways .

Action Environment

The synthesis of isoxazole derivatives has been found to be influenced by various factors, including temperature .

properties

IUPAC Name |

3-phenyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-6-14-11-9(8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKVGVRLYVFVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80522396 | |

| Record name | 3-Phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18718-84-8 | |

| Record name | 3-Phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

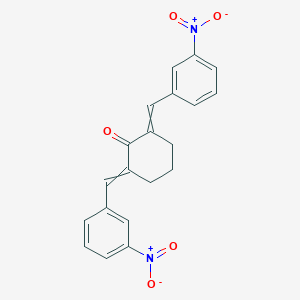

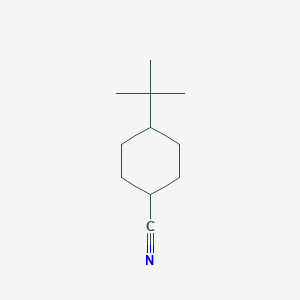

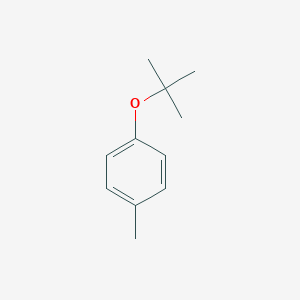

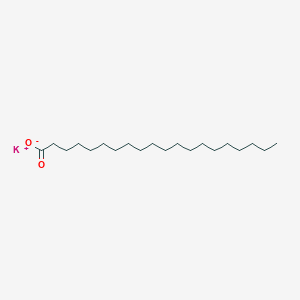

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)

![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)

![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)